Apelin-36 (human)

GPCR Pharmacology Receptor Binding Kinetics Apelin Receptor

Apelin-36 (human) is the full-length, 36-amino acid endogenous APJ receptor agonist and the most widely expressed isoform in tissues. Unlike shorter isoforms, it exhibits unique receptor binding kinetics, differential signaling bias, and is the only apelin peptide with demonstrated anti-HIV entry activity. It serves as the essential balanced reference agonist for biased ligand profiling and is validated for ex vivo human cardiovascular tissue assays. Procure this prototypical agonist to ensure translational relevance and reproducibility in APJ receptor pharmacology studies.

Molecular Formula
Molecular Weight 4195.9
CAS No. 252642-12-9
Cat. No. B1151249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApelin-36 (human)
CAS252642-12-9
Molecular Weight4195.9
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCCN)C(=O)NCC(=O)N9CCCC9C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
InChIInChI=1S/C184H297N69O43S/c1-98(2)80-106(187)147(266)247-146(100(5)6)172(291)239-120(58-61-138(190)258)174(293)252-77-32-53-133(252)169(288)235-109(42-20-65-209-177(192)193)148(267)220-91-142(262)226-128(95-254)164(283)232-115(47-25-70-214-182(202)203)157(276)243-126(86-139(191)259)151(270)222-93-143(263)248-73-28-50-130(248)166(285)223-94-145(265)250-75-30-52-132(250)168(287)244-124(84-103-87-217-107-39-15-14-38-105(103)107)162(281)233-117(56-59-136(188)256)150(269)219-89-140(260)218-90-141(261)225-110(43-21-66-210-178(194)195)152(271)229-112(44-22-67-211-179(196)197)153(272)228-111(41-17-19-64-186)156(275)241-123(82-101-34-10-8-11-35-101)161(280)231-114(46-24-69-213-181(200)201)154(273)230-113(45-23-68-212-180(198)199)155(274)234-118(57-60-137(189)257)159(278)237-119(49-27-72-216-184(206)207)173(292)251-76-31-54-134(251)170(289)236-116(48-26-71-215-183(204)205)158(277)240-122(81-99(3)4)160(279)246-129(96-255)165(284)242-125(85-104-88-208-97-224-104)163(282)227-108(40-16-18-63-185)149(268)221-92-144(264)249-74-29-51-131(249)167(286)238-121(62-79-297-7)175(294)253-78-33-55-135(253)171(290)245-127(176(295)296)83-102-36-12-9-13-37-102/h8-15,34-39,87-88,97-100,106,108-135,146,217,254-255H,16-33,40-86,89-96,185-187H2,1-7H3,(H2,188,256)(H2,189,257)(H2,190,258)(H2,191,259)(H,208,224)(H,218,260)(H,219,269)(H,220,267)(H,221,268)(H,222,270)(H,223,285)(H,225,261)(H,226,262)(H,227,282)(H,228,272)(H,229,271)(H,230,273)(H,231,280)(H,232,283)(H,233,281)(H,234,274)(H,235,288)(H,236,289)(H,237,278)(H,238,286)(H,239,291)(H,240,277)(H,241,275)(H,242,284)(H,243,276)(H,244,287)(H,245,290)(H,246,279)(H,247,266)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)/t106-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,146-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apelin-36 (human) (CAS 252642-12-9): The Full-Length Endogenous APJ Receptor Agonist for Cardiovascular and Metabolic Research


Apelin-36 (human) (CAS 252642-12-9) is the full-length, 36-amino acid endogenous peptide agonist for the APJ (apelin) receptor, a class A G protein-coupled receptor (GPCR) widely expressed in cardiovascular, renal, and adipose tissues [1]. It is the primary mature peptide generated from the 77-amino acid preproapelin precursor and serves as the prototypical agonist in the apelinergic system, which plays a critical role in regulating cardiovascular function, fluid homeostasis, and energy metabolism [2]. As the most widely expressed apelin isoform in tissues, apelin-36 is an essential tool for investigating APJ receptor pharmacology, structure-activity relationships, and therapeutic target validation in cardiovascular and metabolic disease models [3].

Why Apelin-36 (human) (CAS 252642-12-9) Cannot Be Replaced by Shorter Apelin Isoforms or Elabela in Targeted Research


Apelin-36, apelin-17, apelin-13, [Pyr1]apelin-13, and the unrelated peptide Elabela/Toddler all activate the APJ receptor, but they exhibit distinct pharmacological profiles, tissue distributions, and functional activities that preclude simple interchangeability in experimental systems [1]. While the shorter isoforms often demonstrate higher apparent potency in recombinant cell-based assays, apelin-36 uniquely possesses a longer N-terminal region that influences receptor binding kinetics, downstream signaling bias, and in vivo pharmacokinetics [2]. Critically, apelin-36 is the most widely expressed isoform in tissues, and its distinct activity profile—including unique anti-HIV activity and differential signaling bias—cannot be replicated by simply substituting apelin-13 or [Pyr1]apelin-13 [3]. For researchers aiming to model endogenous physiology or investigate isoform-specific pharmacology, using the correct peptide is essential for generating reproducible and translationally relevant data.

Apelin-36 (human) (CAS 252642-12-9) Differentiation Evidence: Quantitative Comparisons Against Key Analogs


Apelin-36 Exhibits Distinct Binding Kinetics Compared to [Pyr1]apelin-13

In competitive binding assays using human APJ receptor-expressing CHO cells, unlabeled apelin-36 more rapidly displaced a radiolabeled apelin-36 analogue from the receptor compared to [Pyr1]apelin-13 [1]. This kinetic difference, reflecting faster ligand-receptor dissociation for apelin-36, is a critical determinant of signaling duration and may translate to distinct in vivo pharmacodynamic profiles that are not predicted by simple equilibrium affinity measurements.

GPCR Pharmacology Receptor Binding Kinetics Apelin Receptor

Apelin-36 Demonstrates Comparable Vasoactive Potency and Efficacy to Shorter Isoforms in Human Tissues

In ex vivo human cardiovascular tissues, apelin-36, apelin-13, and [Pyr1]apelin-13 exhibit comparable potency and efficacy as vasodilators and positive inotropic agents [1]. In endothelium-intact mammary artery, all three peptides induced vasodilatation with similar EC50 values (0.6 to 1.6 nM) and comparable maximal responses (40–50%) [1]. In paced atrial strips, all three peptides increased contractile force with subnanomolar potencies (EC50: 40–125 pM), placing them among the most potent endogenous inotropic agents reported [1]. This parity in native human tissue contrasts with the potency differences observed in recombinant cell-based assays and underscores the importance of using the full-length peptide when modeling endogenous cardiovascular function.

Cardiovascular Pharmacology Vasodilation Ex Vivo Human Tissue Assay

Apelin-36 Serves as a Balanced Reference Agonist for Biased Signaling Studies

Apelin-36 acts as a balanced agonist in the APJ receptor system, recruiting both G protein and β-arrestin pathways with comparable potency, making it an essential reference for evaluating biased agonists [1]. In direct comparative studies, engineered apelin-36 variants—apelin-36-[L28A] and apelin-36-[L28C(30kDa-PEG)]—were identified as G protein-biased ligands because they displayed reduced potency in β-arrestin recruitment relative to apelin-36 while retaining nanomolar cAMP inhibition [1]. Quantitatively, these variants were less potent than apelin-36 in the β-arrestin assay, shifting the signaling balance toward G protein pathways [1].

GPCR Biased Signaling β-Arrestin Recruitment Functional Selectivity

Apelin-36 Uniquely Inhibits HIV-1 and HIV-2 Entry via APJ Receptor

Apelin-36 has a unique functional activity among apelin isoforms: it inhibits the entry of certain HIV-1 and HIV-2 strains into NP2/CD4 cells expressing the APJ receptor [1]. This antiviral activity is a distinctive property of the full-length peptide and has not been demonstrated for the shorter apelin isoforms in the same experimental systems. While the underlying mechanism may relate to APJ receptor occupancy or modulation of coreceptor function, this activity provides a clear functional distinction that cannot be replicated by substituting apelin-13 or [Pyr1]apelin-13 [1].

Antiviral Research HIV Entry Inhibition Host-Pathogen Interaction

Apelin-36 Displays Distinct Stability Behavior in Blood Collection Tubes

Apelin-36 exhibits a unique stability profile in whole blood collected into protease inhibitor (P100) tubes, which are commonly used to preserve labile peptides for biomarker analysis [1]. Unlike apelin-13, which showed a small added benefit from P100 tubes, apelin-36 demonstrated a negative influence from P100 tubes on stability [1]. In plasma, apelin-36 exhibits limited degradation after one hour at room temperature when stored in K2EDTA tubes, regardless of acidification, but shows higher degradation in P100 plasma unless acidified to pH 2.5 [2]. This differential response to collection tube additives is a critical, practical consideration for any study involving plasma apelin-36 measurement.

Sample Handling Peptide Stability Bioanalytical Method Development

High-Impact Application Scenarios for Apelin-36 (human) (CAS 252642-12-9) in Drug Discovery and Translational Research


Ex Vivo Human Cardiovascular Pharmacology: Vasodilation and Inotropy Studies

Apelin-36 is the optimal ligand for studying APJ receptor function in ex vivo human cardiovascular tissues, including isolated mammary artery, saphenous vein, and atrial strips. As demonstrated by Maguire et al. (2009), apelin-36 produces concentration-dependent vasodilation (EC50 0.6–1.6 nM) and positive inotropic effects (EC50 40–125 pM) that are comparable to the shorter, more abundant isoforms, validating its use as a representative endogenous agonist in human tissue assays [1]. This scenario is particularly relevant for translational researchers validating novel APJ-targeted therapeutics or investigating disease-associated changes in APJ signaling.

Biased GPCR Ligand Discovery and Characterization

Apelin-36 is an essential balanced reference agonist for researchers developing and profiling functionally selective (biased) APJ ligands. Nyimanu et al. (2019) established apelin-36 as the baseline comparator for identifying G protein-biased ligands such as apelin-36-[L28A] and apelin-36-[L28C(30kDa-PEG)], which showed reduced β-arrestin recruitment relative to apelin-36 [2]. Any APJ agonist discovery program seeking to quantify signaling bias must include apelin-36 as the reference standard to enable rigorous operational model analysis and pathway-specific efficacy determination.

HIV-1 and HIV-2 Entry Inhibition Studies Targeting APJ

Apelin-36 is the only validated apelin isoform with demonstrated activity in blocking HIV entry via the APJ receptor [3]. This unique functional property makes apelin-36 an indispensable tool for investigators exploring APJ as a host factor for viral entry, evaluating APJ-targeted antiviral strategies, or characterizing the receptor's role in HIV pathogenesis. Substitution with apelin-13 or [Pyr1]apelin-13 in these assays would yield negative or confounding results, as these isoforms lack the demonstrated antiviral activity of the full-length peptide.

Clinical Biomarker Assay Development and Validation

For laboratories developing immunoassays or mass spectrometry-based methods to quantify endogenous apelin-36 in human plasma, apelin-36 peptide standard is essential. Critically, van den Broek et al. (2022) established that apelin-36 stability is adversely affected by P100 protease inhibitor blood collection tubes, a finding specific to this isoform [4]. Method development and validation studies must incorporate apelin-36 as the calibrator and quality control material to define appropriate sample collection and handling protocols, ensuring that measured analyte concentrations accurately reflect endogenous physiology rather than pre-analytical artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apelin-36 (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.